molecular formula C6H11NO2S B13607024 4-(2-(Methylthio)ethyl)oxazolidin-2-one

4-(2-(Methylthio)ethyl)oxazolidin-2-one

Cat. No.: B13607024
M. Wt: 161.22 g/mol
InChI Key: MWANIIKIDPADAU-UHFFFAOYSA-N
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Description

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfur atom under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(methylsulfanyl)ethyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group in the oxazolidinone ring.

Uniqueness

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

MWANIIKIDPADAU-UHFFFAOYSA-N

Canonical SMILES

CSCCC1COC(=O)N1

Origin of Product

United States

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